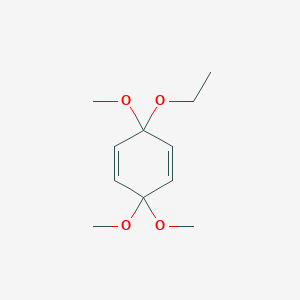
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring substituted with ethoxy and methoxy groups. This compound is part of the broader class of cycloalkenes, which are known for their unique chemical properties and reactivity due to the presence of conjugated double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene typically involves the alkylation of a cyclohexadiene precursor with ethyl and methyl groups under controlled conditions The reaction may be catalyzed by acids or bases, depending on the desired pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethoxy and methoxy-substituted cyclohexanones.
Reduction: Formation of 3-ethoxy-3,6,6-trimethoxycyclohexane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and reactivity, leading to various biological and chemical outcomes. The conjugated double bonds play a crucial role in the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-3,6,6-trimethoxycyclohexa-1,4-diene: Similar structure but lacks the ethoxy group.
3-Ethoxy-3,6-dimethoxycyclohexa-1,4-diene: Similar structure but has one less methoxy group.
Uniqueness
3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene is unique due to the presence of both ethoxy and multiple methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63658-80-0 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C11H18O4/c1-5-15-11(14-4)8-6-10(12-2,13-3)7-9-11/h6-9H,5H2,1-4H3 |
Clé InChI |
IODXWRXPZKTKAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C=CC(C=C1)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


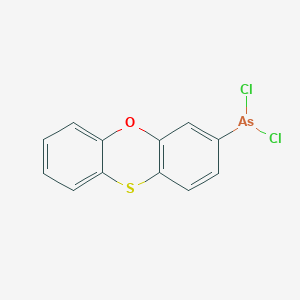
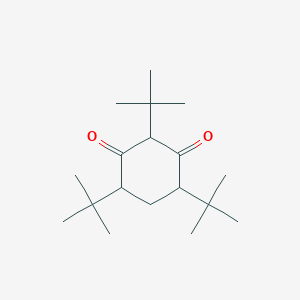
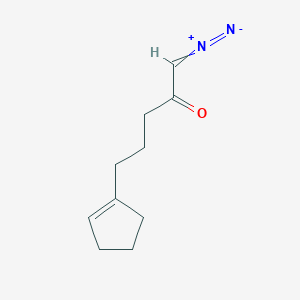

diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
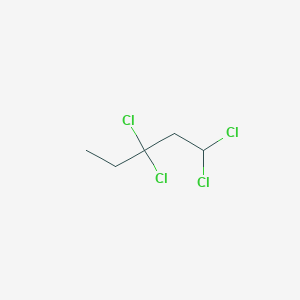


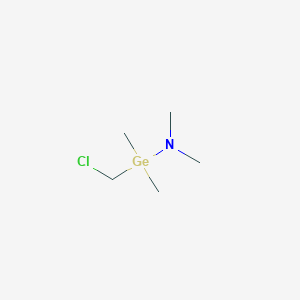

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
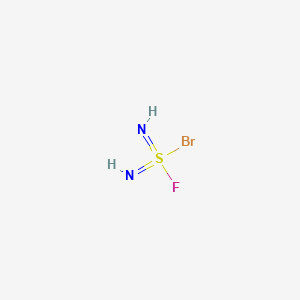

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
